

Amorolfine minimum inhibitory concentration MIC

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Compound Focus: trans-Amorolfine

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Amorolfine MIC Values Against Pathogenic Fungi

Fungal Species / Group	MIC Range (µg/mL)	MIC ₉₀ (µg/mL)	Key Context & Notes
Dermatophytes [1]			
<i>Trichophyton rubrum</i>	0.01 – 0.08	0.04	Tested against isolates from dermatomycosis patients [1]
<i>Trichophyton mentagrophytes</i>	0.01 – 0.08	0.08	Tested against isolates from dermatomycosis patients [1]
<i>Epidermophyton floccosum</i>	0.01 – 0.08	0.04	Tested against isolates from dermatomycosis patients [1]
Yeasts [1]			
<i>Candida parapsilosis</i>	0.5 – 16	2	[1]
<i>Candida albicans</i>	0.125 – 64	64	Requires relatively high concentrations for inhibition [1]
Molds & Others			

Fungal Species / Group	MIC Range (µg/mL)	MIC ₉₀ (µg/mL)	Key Context & Notes
<i>Fusarium solani</i>	0.125 – 64	64	Requires relatively high concentrations for inhibition [1]
<i>Fusarium</i> spp. (various)	4 – 16	-	Data from a study on combination therapy [2]
<i>Scopulariopsis</i> spp.	0.5 – 4	-	[1]
<i>Acremonium</i> spp.	2 – 8	-	[1]
<i>Aspergillus flavus</i>	0.125 – 64	64	Requires relatively high concentrations for inhibition [1]

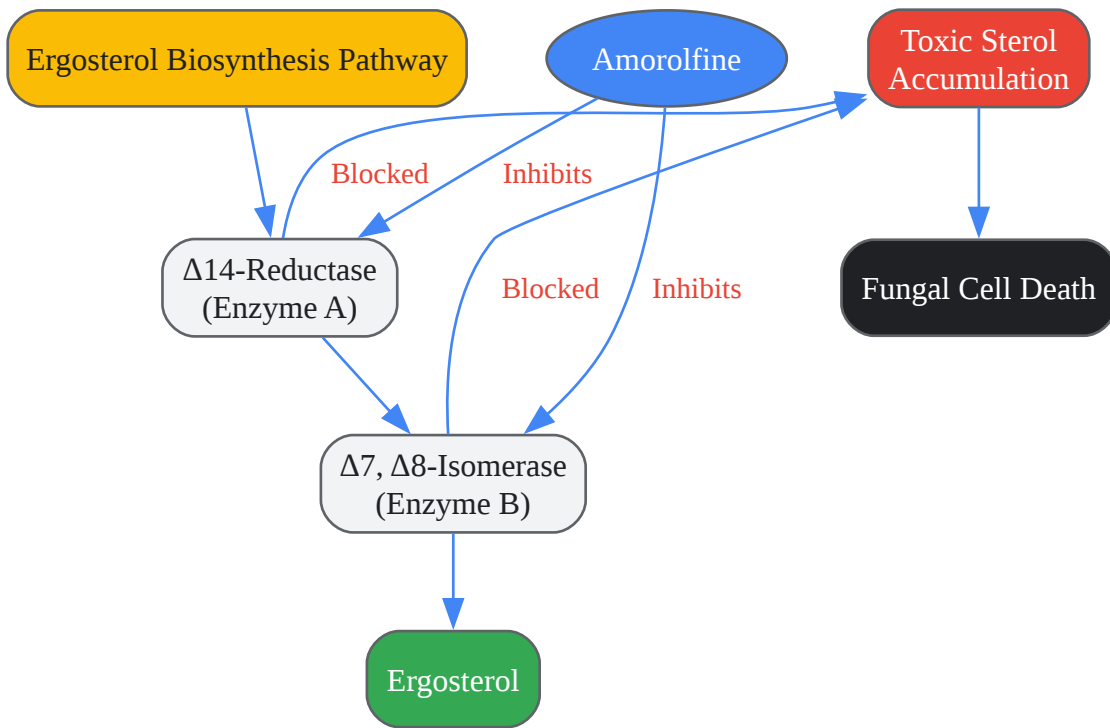
Mechanism of Action & Experimental Protocols

To interpret MIC data effectively, it's important to understand amorolfine's unique mechanism and the methodologies used to generate these values.

Mechanism of Action

Amorolfine has a unique dual mechanism of action. It inhibits two key enzymes in the ergosterol biosynthesis pathway in fungal cell membranes: **Δ14-sterol reductase** and **Δ7, Δ8-isomerase** [3] [4]. This inhibition leads to depletion of ergosterol (an essential component of the fungal cell membrane) and accumulation of toxic sterol intermediates, resulting in fungal cell death [3].

The following diagram illustrates this targeted pathway.



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Key Experimental Methodologies

The provided MIC data were generated using standardized and advanced techniques:

- **Standardized Broth Microdilution:** Early foundational MIC data (e.g., [1]) were obtained following guidelines from organizations like the **National Committee for Clinical Laboratory Standards (NCCLS)**, now known as CLSI. This method involves incubating fungal conidia in a broth with serial dilutions of amorolfine to determine the lowest concentration that prevents visible growth [1].
- **Checkerboard Microdilution:** Used to study drug interactions. For example, research on amorolfine combined with voriconazole against *Fusarium* spp. used this method to calculate the **Fractional Inhibitory Concentration Index (FICI)**. A FICI of ≤ 0.5 indicates a synergistic interaction [2].
- **MALDI-FTICR Imaging (Penetration Studies):** A highly advanced mass spectrometry technique used to visualize and quantify drug distribution within human nails. This method maps the concentration of amorolfine across different layers of the nail plate, providing data on how much of the applied drug reaches the infection site [5] [6].

Penetration and Efficacy in Onychomycosis

For onychomycosis treatment, achieving MIC at the infection site is critical. Recent research quantified drug penetration and compared efficacy.

- **Nail Penetration Profile:** A 2024 study using MALDI-FTICR imaging demonstrated that both amorolfine 5% lacquer and terbinafine 7.8% lacquer can **penetrate the entire thickness of the human nail** to reach the nail bed [5] [6].
- **Multiplicity of MIC₉₀:** The same study calculated the "multiplicity of MIC₉₀" - how many times the drug concentration in the nail exceeds the MIC₉₀ for *Trichophyton rubrum*. Amorolfine achieved a **significantly higher median multiple (191) overall** compared to terbinafine (48). More importantly, for the **keratin-unbound (active) fraction**, amorolfine's multiple was **7.4**, versus **0.8 for terbinafine**, suggesting a more robust antifungal effect in the nail environment [5] [6].

Synergistic Combination Therapy

Research indicates amorolfine's potential in combination therapy for challenging infections.

- **Interaction with Voriconazole:** A 2020 study reported *in vitro* synergy between amorolfine and voriconazole against *Fusarium* species. The combination showed a **synergistic effect (FICI \leq 0.5) in 73.3% of tested strains** [2].
- **In Vivo Validation:** This synergistic effect was confirmed in an *in vivo* *Galleria mellonella* (wax moth larva) model. Larvae infected with *F. solani* showed a **significantly higher survival rate** when treated with the drug combination (68%) compared to voriconazole (51%) or amorolfine (43%) alone after two days [2].

Strategies for Enhancing Transungual Delivery

Given that drug penetration is a major challenge in onychomycosis treatment, several enhancement strategies have been investigated for amorolfine [7]:

- **Chemical Enhancers:** Incorporating compounds like **thioglycolic acid** (which disrupts disulfide bonds in keratin) and **urea** (a keratolytic agent) into nail lacquer formulations can significantly increase amorolfine accumulation in the nail plate [7].
- **Physical Enhancement:** Pretreating the nail with a **fractional CO₂ laser**, which creates microchannels in the nail plate, can double the permeation of amorolfine hydrochloride. The combination of laser pretreatment and thioglycolic acid has shown particularly promising results [7].

The data shows amorolfine is a potent antifungal with low MICs against dermatophytes. Its high efficacy in nail models and potential for synergistic combinations make it a significant agent for topical treatment and further research.

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